molecular formula C21H28ClNO3 B010706 (S)-(-)-propafenone hydrochloride CAS No. 107381-36-2

(S)-(-)-propafenone hydrochloride

Cat. No.: B010706
CAS No.: 107381-36-2
M. Wt: 377.9 g/mol
InChI Key: XWIHRGFIPXWGEF-FERBBOLQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naftifine hydrochloride can be synthesized using various methods. One method involves using N-methyl-1-naphthyl methylamine hydrochloride as a raw material, which reacts in the presence of an organic ether solvent, alkali metal carbonate, and a catalyst at a suitable temperature to generate crude naftifine hydrochloride via condensation reaction . Another method starts with 1-naphthoic acid, which reacts with a methylamine water solution in the presence of sulfoxide chloride to prepare N-methyl-1-naphthamide. This intermediate then reacts with formaldehyde and styrene in the presence of a Lewis acid catalyst to form carbonylated naftifine, which is subsequently reduced and acidized to obtain naftifine hydrochloride .

Industrial Production Methods

The industrial production of naftifine hydrochloride typically involves the aforementioned synthetic routes, with optimizations for higher yield and purity. The process includes steps such as recrystallization to achieve high-purity naftifine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Naftifine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of naftifine hydrochloride include sulfoxide chloride, methylamine, formaldehyde, styrene, hydrazine hydrate, and potassium hydroxide . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

Major Products Formed

The major product formed from these reactions is naftifine hydrochloride itself, with intermediates such as N-methyl-1-naphthamide and carbonylated naftifine being key steps in the synthetic pathway .

Scientific Research Applications

Naftifine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Naftifine hydrochloride belongs to the allylamine class of antifungal agents, similar to compounds such as terbinafine and butenafine . Compared to these compounds, naftifine hydrochloride is unique in its triple action (antifungal, antibacterial, and anti-inflammatory) and its specific inhibition of squalene 2,3-epoxidase . Other similar compounds include:

    Terbinafine: Another allylamine antifungal agent with a similar mechanism of action but primarily used for systemic treatment.

    Butenafine: A benzylamine antifungal agent with a broader spectrum of activity against dermatophytes and yeasts.

Naftifine hydrochloride’s unique combination of actions and its effectiveness in topical formulations make it a valuable compound in the treatment of fungal infections.

Properties

CAS No.

107381-36-2

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1

InChI Key

XWIHRGFIPXWGEF-FERBBOLQSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Isomeric SMILES

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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